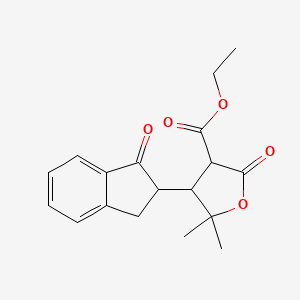
3-Furancarboxylic acid, 4-(2,3-dihydro-1-oxo-1H-inden-2-yl)tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Furancarboxylic acid, 4-(2,3-dihydro-1-oxo-1H-inden-2-yl)tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, an indene moiety, and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 4-(2,3-dihydro-1-oxo-1H-inden-2-yl)tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester typically involves multi-step organic reactions. One common approach is the condensation of 3-furancarboxylic acid with an appropriate indene derivative under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups present in the compound, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce corresponding alcohols.
科学研究应用
3-Furancarboxylic acid, 4-(2,3-dihydro-1-oxo-1H-inden-2-yl)tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets can vary, but the compound’s structural features allow it to participate in a range of biochemical reactions.
相似化合物的比较
Similar Compounds
- 3-Furancarboxylic acid, 4,5-dihydro-2-methyl-4-oxo-, ethyl ester
- 3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel-
Uniqueness
The uniqueness of 3-Furancarboxylic acid, 4-(2,3-dihydro-1-oxo-1H-inden-2-yl)tetrahydro-5,5-dimethyl-2-oxo-, ethyl ester lies in its combination of a furan ring, an indene moiety, and an ethyl ester group. This structural arrangement provides distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
属性
分子式 |
C18H20O5 |
|---|---|
分子量 |
316.3 g/mol |
IUPAC 名称 |
ethyl 5,5-dimethyl-2-oxo-4-(3-oxo-1,2-dihydroinden-2-yl)oxolane-3-carboxylate |
InChI |
InChI=1S/C18H20O5/c1-4-22-16(20)13-14(18(2,3)23-17(13)21)12-9-10-7-5-6-8-11(10)15(12)19/h5-8,12-14H,4,9H2,1-3H3 |
InChI 键 |
RODIGNDSCNUZSS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(C(OC1=O)(C)C)C2CC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B11047142.png)

![(1Z)-N'-{[(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B11047157.png)
![4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047163.png)
![N-[1,3-benzothiazol-2-ylimino-(1-oxopropylamino)methyl]propanamide](/img/structure/B11047169.png)
![2-{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B11047176.png)
![3-(5-Bromothiophen-2-yl)-6-(2-methylfuran-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047180.png)
![1-cyclohexyl-4-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11047184.png)
![13-(methoxymethyl)-11-methyl-4-(2-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11047189.png)
![1H-Pyrazole-1-acetic acid, 3-[[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino]-, ethyl ester](/img/structure/B11047196.png)
![N-{1-[(4-ethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11047197.png)
![2-methyl-N-({[4-(propan-2-yl)phenyl]carbamoyl}oxy)propanimidoyl chloride](/img/structure/B11047200.png)
![3-(1,3-benzodioxol-5-yl)-6-[(E)-2-(4-chlorophenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047205.png)
